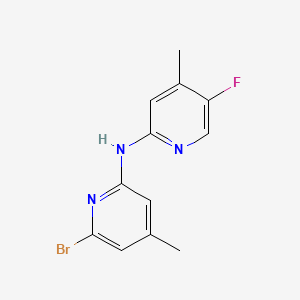
6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a nucleophile displaces a leaving group on an aromatic ring. The reaction conditions often include:
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Reagents: Sodium hydride (NaH), potassium carbonate (K_2CO_3)
Temperature: Elevated temperatures (80-120°C)
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors could also be employed for more efficient production.
化学反応の分析
Types of Reactions
6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3)
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4)
Substitution: Halogenation, nitration, and sulfonation reactions
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or basic medium
Reduction: LiAlH_4 in anhydrous ether
Substitution: Halogenation using N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, 6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- N-(6-chloro-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine
- N-(6-bromo-4-methylpyridine-2-yl)-5-chloro-4-methylpyridine-2-amine
- N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-ethylpyridine-2-amine
Uniqueness
6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H11BrFN3 |
|---|---|
分子量 |
296.14 g/mol |
IUPAC名 |
6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C12H11BrFN3/c1-7-3-10(13)16-12(4-7)17-11-5-8(2)9(14)6-15-11/h3-6H,1-2H3,(H,15,16,17) |
InChIキー |
XTFKCNHHXUFZMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)Br)NC2=NC=C(C(=C2)C)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













